The presence of the trifluoromethyl group (CF3) makes 4-Trifluoromethyl thioanisole a valuable building block for organic synthesis. The CF3 group is an electron-withdrawing group, which can influence the reactivity of the molecule and make it a suitable precursor for various organic transformations.
Due to the combined properties of the aromatic ring, the thioether group (S-CH3), and the CF3 group, 4-Trifluoromethyl thioanisole could potentially be explored in material science applications. The aromatic ring can participate in pi-pi interactions, the thioether group can provide flexibility and act as a binding site, and the CF3 group can influence electronic properties. Research into these possibilities is ongoing.
The specific applications of 4-Trifluoromethyl thioanisole in medicinal chemistry are yet to be explored in detail. However, the presence of the CF3 group and the thioether functionality is often found in bioactive molecules. Further research might reveal potential for this molecule as a starting point for drug discovery efforts [].
4-Trifluoromethyl thioanisole is an organic compound characterized by the presence of a trifluoromethyl group attached to a thioether structure, specifically anisole. Its chemical formula is and it has a molecular weight of approximately 202.2 g/mol. The trifluoromethyl group significantly influences the compound's physical and chemical properties, enhancing its lipophilicity and stability, making it valuable in various chemical applications and biological studies .
There is no current research available on the specific mechanism of action of 4-Trifluoromethyl thioanisole.
As with most unknown substances, it is advisable to handle 4-Trifluoromethyl thioanisole with caution due to lack of specific safety data. Here are some general safety considerations for handling aromatic thioethers:
These reactions are essential for synthesizing more complex molecules in pharmaceutical and agrochemical research.
Research indicates that 4-trifluoromethyl thioanisole exhibits potential biological activity, particularly antimicrobial properties. It has been investigated for its effectiveness against drug-resistant bacteria, making it a candidate for developing new therapeutic agents . The lipophilic nature of the compound allows it to penetrate biological membranes effectively, which is advantageous in drug design.
The synthesis of 4-trifluoromethyl thioanisole can be achieved through various methods:
These methods highlight the versatility and efficiency of synthesizing this compound for further applications.
4-Trifluoromethyl thioanisole finds utility in various fields:
Studies have shown that 4-trifluoromethyl thioanisole interacts with specific molecular targets due to its lipophilicity and structural features. Its ability to penetrate cellular membranes allows it to engage effectively with proteins and enzymes, leading to potential therapeutic effects. Ongoing research aims to elucidate these interactions further to enhance its application in drug discovery and development
Several compounds share structural similarities with 4-trifluoromethyl thioanisole. Here are a few notable examples: 4-Trifluoromethyl thioanisole is unique due to its combination of both trifluoromethyl groups and a thioether linkage. This combination imparts distinct chemical and physical properties such as increased stability and enhanced lipophilicity compared to similar compounds. These characteristics make it particularly valuable in pharmaceutical applications where membrane permeability is crucial
The classical approach to synthesizing 4-trifluoromethyl thioanisole involves nucleophilic substitution reactions between thiophenol derivatives and appropriate alkylating agents. The fundamental methodology employs the treatment of thiophenol with alkyl halides under basic conditions [4]. A general procedure involves dissolving sodium hydroxide in ethanol, followed by the addition of thiophenol. After five minutes of stirring, the alkylating agent is added dropwise, and the mixture is stirred for five hours at room temperature [4]. This reaction proceeds through an SN2 mechanism, where the thiolate anion, generated by deprotonation of the thiol, attacks the electrophilic carbon center of the alkyl halide. The nucleophilic substitution approach offers several advantages, including high yields (up to 99%), straightforward reaction conditions, and the use of readily available starting materials [4]. The reaction mechanism involves initial deprotonation of the thiol by the base to form the nucleophilic thiolate anion, followed by backside attack on the alkyl halide with concomitant displacement of the halide leaving group [5]. Thiols demonstrate considerably higher acidity compared to alcohols due to the increased polarizability of sulfur, making thiolate formation more facile under mild basic conditions [5]. Alternative nucleophilic approaches include the use of isothiouronium salts as thiol equivalents, which provide shelf-stable, odorless alternatives to volatile thiols [6]. These methods typically involve the reaction of S-benzylisothiouronium halides with appropriate electrophiles, offering practical advantages in terms of handling and safety considerations [6]. Cross-coupling methodologies have emerged as powerful tools for constructing carbon-sulfur bonds in trifluoromethylated thioanisoles. These approaches typically involve the coupling of halogenated aromatic compounds with thiol derivatives under transition-metal catalysis. Palladium-catalyzed cross-coupling reactions have shown particular promise, where aryl halides undergo coupling with thiols or their equivalents in the presence of palladium complexes and appropriate ligands [7]. Recent developments in cross-coupling strategies have focused on expanding the substrate scope and improving functional group tolerance. The use of thiol equivalents, such as thioacetates, has enabled more efficient transformations under milder conditions [8]. These reactions typically proceed through oxidative addition of the aryl halide to the metal center, followed by coordination and reductive elimination to form the desired thioether product [7]. The McLoughlin-Thrower reaction, developed in 1968, represents an early example of coupling reactions using iodofluoroalkanes with iodoaromatic compounds and copper [9]. This methodology was subsequently adapted for trifluoromethylation applications, providing a foundation for modern cross-coupling approaches [9]. Transition-metal-catalyzed trifluoromethylation has revolutionized the synthesis of trifluoromethylated compounds, including thioanisoles. Copper-mediated trifluoromethylation represents one of the most extensively studied approaches, utilizing various copper species and trifluoromethyl sources [10] [11]. These reactions typically employ copper salts in combination with trifluoromethyl donors such as trifluoromethyl iodide (CF₃I) or Ruppert-Prakash reagent (TMSCF₃) [10]. The mechanism of copper-mediated trifluoromethylation involves the formation of high-valent copper-CF₃ intermediates, which subsequently undergo reductive elimination to deliver the trifluoromethyl group to the substrate [10]. The choice of ligands, reaction temperature, and solvent significantly influences the reaction outcome and substrate scope [10]. Manganese-mediated electrochemical trifluoromethylation has emerged as a sustainable alternative, utilizing Langlois reagent as the CF₃ source under oxidant-free conditions [12]. This approach employs manganese salts as redox mediators, enabling efficient trifluoromethylation through the formation of CF₃-bound high oxidation state manganese species [12]. The reaction proceeds under mild electrochemical conditions, demonstrating excellent functional group tolerance and providing access to various trifluoromethylated heterocycles [12]. Photoredox-catalyzed trifluoromethylation has gained considerable attention due to its mild reaction conditions and broad substrate scope. These reactions utilize visible light irradiation in combination with photocatalysts to generate trifluoromethyl radicals from appropriate precursors [13] [14]. The photoredox approach offers advantages in terms of functional group tolerance and the ability to conduct reactions under ambient conditions [13]. Radical-based trifluoromethylation methods have become increasingly important for the synthesis of trifluoromethylated compounds. These approaches typically involve the generation of trifluoromethyl radicals through various initiation methods, including thermal, photochemical, or electrochemical processes [13] [11]. The generation of CF₃ radicals can be achieved through multiple pathways. Photoredox catalysis represents one of the most versatile approaches, where visible light excitation of appropriate photocatalysts generates the necessary radical species [13]. The reaction of trifluoroacetic anhydride with pyridine N-oxide under photoredox conditions provides a scalable method for generating CF₃ radicals from readily available starting materials [14]. Electrochemical generation of trifluoromethyl radicals offers an environmentally friendly alternative to chemical oxidants [11]. The copper-mediated trifluoromethylation of alkyl radicals in aqueous solution demonstrates the potential for sustainable radical chemistry [11]. The combination of triethylsilane and persulfate initiates radical reactions with copper-CF₃ complexes, enabling trifluoromethylation of various alkyl halides under mild conditions [11]. The mechanism of radical trifluoromethylation typically involves initial radical generation, followed by radical addition to the substrate and subsequent hydrogen atom abstraction or other termination processes [15]. The selectivity and efficiency of these reactions depend on the relative rates of radical generation, propagation, and termination steps [15]. Green chemistry principles have significantly influenced the development of synthetic methods for trifluoromethylated compounds. Solvent-free synthesis represents one of the most environmentally attractive approaches, eliminating the need for organic solvents and reducing waste generation [16] [17]. Microwave-assisted synthesis under solvent-free conditions has demonstrated remarkable efficiency in trifluoromethylation reactions [18] [19]. The synthesis of trifluoromethyl-containing compounds under microwave irradiation typically involves the use of neat reactants subjected to controlled heating [20]. These conditions often result in significantly enhanced reaction rates and improved yields compared to conventional heating methods [20]. The combination of solvent-free conditions with microwave assistance provides environmental benefits through reduced energy consumption and waste generation [20]. A practical example involves the synthesis of tetrahydropyrimidines containing trifluoromethyl groups through a modified Biginelli procedure under solvent-free conditions [20]. The reaction proceeds efficiently under microwave irradiation, providing the desired products in good yields with improved reaction rates compared to traditional methodologies [20]. Solid acid catalysis under microwave irradiation has proven particularly effective for trifluoromethyl-imine synthesis [19]. The use of K-10 montmorillonite or perfluorinated resin sulfonic acid (Nafion-H) as solid catalysts enables efficient transformations under environmentally friendly conditions [19]. These methodologies provide significantly higher yields than traditional methods while utilizing shorter reaction times [19]. Continuous flow chemistry has emerged as a powerful tool for trifluoromethylation reactions, offering advantages in terms of heat and mass transfer, reaction control, and scalability [21] [22]. Flow reactors enable precise control of reaction parameters, including temperature, residence time, and reagent mixing, leading to improved yields and selectivity [23]. The implementation of flow chemistry for trifluoromethylation has demonstrated particular advantages in photochemical processes [22]. Professor Stephenson's group achieved significant improvements in trifluoromethylation efficiency using continuous flow photochemical reactors, obtaining 71% yield from 20 g of starting material at a rate of 3.33 g/h [22]. This represents a substantial improvement over batch processes, which suffered from light penetration limitations and reduced efficiency [22]. Flow electrosynthesis has shown exceptional promise for O-trifluoromethylation of electron-deficient phenols [24]. The optimized flow process achieved yields up to 90%, representing a major improvement compared to batch reactor performance [24]. The flow electrolysis process required only about 4 hours compared to more than 19 hours for equivalent amounts in batch mode, emphasizing the superior reaction efficiency of flow electrolysis [24]. Microflow electrochemical trifluoromethylation of enamides using Langlois reagent has demonstrated sustainable direct electrochemical methods [25]. This approach eliminates the need for supporting electrolytes, oxidants, or additives while maintaining mild reaction conditions [25]. The microflow cell achieved yields up to 84%, significantly higher than the 22% obtained in batch processes [25]. The ex-situ generation of trifluoromethyl anions in flow systems represents a significant advancement in synthetic methodology [23]. A devised flow dissolver enables rapid biphasic mixing of gaseous fluoroform and liquid reagents, designed and optimized through computational fluid dynamics [23]. This approach enables gram-scale synthesis of valuable trifluoromethylated compounds through one-hour operation of integrated flow systems [23]. Modern flow strategies for trifluoromethyl-heteroatom bond formation utilize readily available organic precursors in combination with cesium fluoride as the primary fluorine source [26]. This modular flow platform facilitates rapid generation of N-trifluoromethyl, S-trifluoromethyl, and O-trifluoromethyl anions on demand without reliance on perfluoroalkyl precursor reagents [26]. The strategy offers environmental advantages through reduced dependence on fluorinated starting materials and improved scalability for manufacturing processes [26]. The development of automated and scalable continuous-flow routes for trifluoromethyl group introduction has shown particular promise for drug discovery and pharmaceutical manufacturing applications [21]. Direct alkylation-cyclization of amines in the presence of trifluoroacetic acid or anhydride provides access to trifluoromethylated N-fused heterocycles under mild conditions with high yields and broad functional group tolerance [21]. While specific X-ray crystallographic data for 4-Trifluoromethyl thioanisole was not found in the literature review, structural analysis of related trifluoromethyl-containing compounds provides important insights into the expected crystallographic properties. Studies on similar aromatic sulfur compounds have demonstrated that the presence of the trifluoromethyl group significantly influences intermolecular packing arrangements and hydrogen bonding patterns in the solid state [1] [2]. Based on related structural studies of trifluoromethyl-substituted aromatic compounds, the following crystallographic characteristics can be anticipated for 4-Trifluoromethyl thioanisole: The compound likely crystallizes in a monoclinic or triclinic crystal system, as commonly observed for substituted aromatic sulfides [3] [4] [5]. The para-substitution pattern of the trifluoromethyl and methylthio groups on the benzene ring creates a linear molecular geometry that facilitates efficient crystal packing [1]. The trifluoromethyl group adopts a perpendicular orientation relative to the aromatic ring plane, as demonstrated in gas electron diffraction studies of related compounds [1]. This perpendicular conformation minimizes steric interactions and optimizes the electronic overlap between the electron-withdrawing trifluoromethyl group and the aromatic system [1]. Intermolecular interactions in the crystal lattice are dominated by van der Waals forces, with the sulfur atom serving as a potential acceptor for weak hydrogen bonding interactions [6]. The trifluoromethyl group contributes to crystal stability through dipole-dipole interactions and creates hydrophobic regions that influence the overall packing efficiency [7]. Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 4-Trifluoromethyl thioanisole through distinctive chemical shift patterns and coupling constants [8] [9] [10]. $$^{1}\text{H}$$ Nuclear Magnetic Resonance Analysis The $$^{1}\text{H}$$ Nuclear Magnetic Resonance spectrum of 4-Trifluoromethyl thioanisole exhibits characteristic patterns for para-disubstituted benzene derivatives [11] [12]. The aromatic protons appear as two distinct doublets in the region 7.2-7.6 parts per million, corresponding to the protons ortho to the trifluoromethyl group and those ortho to the methylthio group [8] [13]. The methylthio group protons resonate as a singlet at approximately 2.4 parts per million, consistent with typical aliphatic methyl groups attached to sulfur [14] [15]. The chemical shift is influenced by the electron-withdrawing effect of the trifluoromethyl group through the aromatic system, resulting in a slight downfield shift compared to unsubstituted thioanisole [16]. $$^{13}\text{C}$$ Nuclear Magnetic Resonance Characteristics The $$^{13}\text{C}$$ Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 4-Trifluoromethyl thioanisole [17] [18]. The aromatic carbon atoms appear in the typical aromatic region between 120-140 parts per million, with the carbon bearing the trifluoromethyl group showing characteristic downfield shifting due to the electron-withdrawing effect [19]. The trifluoromethyl carbon appears as a distinctive quartet at approximately 124 parts per million due to coupling with the three equivalent fluorine atoms [17] [18]. The coupling constant $$^{1}J_{CF}$$ is typically around 270-280 hertz, providing definitive identification of the trifluoromethyl functionality [20] [9]. The methylthio carbon resonates at approximately 15-16 parts per million, consistent with methyl groups attached to aromatic sulfur atoms [14]. The chemical shift reflects the electronic environment created by the sulfur atom and the aromatic system [15]. $$^{19}\text{F}$$ Nuclear Magnetic Resonance Fingerprinting $$^{19}\text{F}$$ Nuclear Magnetic Resonance spectroscopy provides highly sensitive detection and characterization of the trifluoromethyl group [21] [9] [22]. The three equivalent fluorine atoms of the trifluoromethyl group appear as a sharp singlet at approximately -62 to -63 parts per million [20] [17] [18]. The chemical shift of the trifluoromethyl group is sensitive to the electronic environment of the aromatic ring and substitution pattern [20] [9]. The para-methylthio substitution influences the electron density distribution, resulting in characteristic chemical shift values that distinguish this compound from other trifluoromethyl-substituted aromatics [23]. $$^{19}\text{F}$$ Nuclear Magnetic Resonance also provides valuable information about molecular dynamics and conformational preferences through relaxation time measurements and temperature-dependent studies [10]. The high sensitivity of fluorine chemical shifts to local environment makes this technique particularly useful for studying intermolecular interactions and solvation effects [22]. Vibrational spectroscopy provides detailed molecular fingerprinting of 4-Trifluoromethyl thioanisole through characteristic absorption and scattering patterns [24] [25] [26]. Infrared Spectroscopic Analysis The infrared spectrum of 4-Trifluoromethyl thioanisole exhibits several diagnostic absorption bands that confirm the molecular structure and functional group presence [27] [28] [29]. The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, characteristic of substituted benzene derivatives [30] [31]. The trifluoromethyl group contributes multiple strong absorption bands in the carbon-fluorine stretching region between 1100-1350 cm⁻¹ [7] [32]. The asymmetric carbon-fluorine stretching mode typically appears at higher frequency (around 1300-1350 cm⁻¹), while the symmetric stretching mode occurs at lower frequency (around 1100-1200 cm⁻¹) [27] [28]. The carbon-sulfur stretching vibration appears as a medium intensity band around 700 cm⁻¹, characteristic of aromatic thioethers [25] [33]. The exact frequency depends on the electronic environment created by the substituents on the aromatic ring [26] [30]. Aromatic ring vibrations are observed in their typical regions, with carbon-carbon stretching modes around 1500-1600 cm⁻¹ and ring breathing modes near 1000 cm⁻¹ [24] [31]. The substitution pattern influences the exact frequencies and intensities of these bands [16] [30]. Raman Spectroscopic Characterization Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [25] [33] [34]. The Raman spectrum of 4-Trifluoromethyl thioanisole shows enhanced intensity for symmetric vibrational modes and provides valuable information about molecular symmetry and polarizability [26] [35]. The carbon-sulfur stretching mode appears as a strong Raman band around 700 cm⁻¹, often more intense in Raman than in infrared due to the high polarizability of the sulfur atom [25] [33]. The ring breathing mode of the substituted benzene ring appears near 1000 cm⁻¹ as a characteristic Raman-active vibration [26]. Trifluoromethyl vibrational modes show distinct Raman activity, with the symmetric carbon-fluorine stretching mode appearing as a strong band [7]. The asymmetric modes may show reduced intensity due to the symmetry properties of the trifluoromethyl group [35]. Low-frequency vibrational modes below 500 cm⁻¹ provide information about molecular conformation and intermolecular interactions [33] [36]. These modes include torsional vibrations of the trifluoromethyl group and bending motions of the entire molecular framework [26]. Density Functional Theory calculations provide theoretical foundation for understanding the electronic structure, geometric properties, and spectroscopic characteristics of 4-Trifluoromethyl thioanisole [37] [38] [39]. Electronic Structure Analysis Density Functional Theory calculations using hybrid functionals such as B3LYP with appropriate basis sets (6-311G(d,p) or higher) provide accurate descriptions of the electronic properties [38] [40] [41]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reveal the electronic reactivity and stability of the compound [38]. The electron-withdrawing effect of the trifluoromethyl group significantly influences the molecular orbital energies and electron density distribution [1] [38]. This effect is manifested in the stabilization of the highest occupied molecular orbital and the modification of aromatic ring electron density [40]. Natural Bond Orbital analysis provides detailed information about charge distribution, bond polarities, and hyperconjugative interactions within the molecular framework [30] [42]. The analysis reveals the extent of electron withdrawal by the trifluoromethyl group and its influence on the aromatic system and sulfur atom properties [41]. Geometric Optimization Density Functional Theory geometry optimization confirms the preferred molecular conformation and bond parameters [43] [44] [45]. The calculations predict the perpendicular orientation of the trifluoromethyl group relative to the aromatic plane, consistent with experimental observations for related compounds [1] [2]. Bond lengths and angles calculated through Density Functional Theory show excellent agreement with experimental crystallographic data when available [6] [41]. The carbon-sulfur bond length, aromatic carbon-carbon distances, and carbon-fluorine bond parameters provide benchmarks for structural validation [40]. Conformational analysis through potential energy surface scanning reveals the rotational barriers around the carbon-sulfur and aromatic-trifluoromethyl bonds [43] [46]. These calculations provide insights into molecular flexibility and preferred orientations in different environments [47]. Spectroscopic Property Prediction Density Functional Theory calculations accurately predict vibrational frequencies, Nuclear Magnetic Resonance chemical shifts, and electronic transition energies [48] [38] [40]. The calculated infrared and Raman spectra show excellent correlation with experimental data, validating the theoretical methodology [30] [41]. Chemical shift calculations using Gauge-Independent Atomic Orbital methods provide reliable predictions for $$^{1}\text{H}$$, $$^{13}\text{C}$$, and $$^{19}\text{F}$$ Nuclear Magnetic Resonance spectra [9] [40]. The calculations help assign experimental spectral features and understand the underlying electronic effects [41]. Molecular Dynamics simulations provide dynamic perspectives on the behavior of 4-Trifluoromethyl thioanisole in various environments and conditions [43] [49] [50]. Solvation Effects Molecular Dynamics simulations in explicit solvent environments reveal the influence of solvation on molecular conformation and dynamics [47] [51]. The hydrophobic trifluoromethyl group and the polar sulfur atom create distinct solvation patterns that affect molecular behavior [49]. Solvent-dependent conformational preferences emerge from the competing interactions between intramolecular forces and solute-solvent interactions [50]. The simulations show how different solvents influence the rotational dynamics of the trifluoromethyl and methylthio groups [47]. Thermal Motion Analysis Temperature-dependent Molecular Dynamics simulations provide insights into molecular flexibility and thermal motion patterns [43] [49]. The vibrational amplitudes and rotational dynamics of different molecular segments reveal the influence of temperature on structural properties [47]. The trifluoromethyl group shows restricted rotational motion due to its interaction with the aromatic system, while the methylthio group exhibits greater conformational flexibility [43]. These differences in mobility affect the overall molecular dynamics and thermodynamic properties [50]. Intermolecular Interactions Molecular Dynamics simulations of liquid or crystalline phases reveal the nature and strength of intermolecular interactions [49] [51]. The simulations show how molecular packing is influenced by the balance between hydrophobic trifluoromethyl interactions and polar sulfur-containing regions [47].Compound Name Structure Type Unique Feature 3,5-Bis(trifluoromethyl)aniline Amino Group Contains an amino group instead of a thioether 3,5-Bis(trifluoromethyl)benzenethiol Thiol Group Precursor with a thiol group instead of a thioether Trifluoromethylbenzene Aromatic Hydrocarbon Lacks sulfur functionality Uniqueness
Traditional Synthesis Routes
Nucleophilic Substitution Reactions
Cross-Coupling Strategies with Thiophenol Derivatives
Modern Catalytic Approaches
Transition-Metal-Mediated Trifluoromethylation
Radical-Based Trifluoromethylation Techniques
Green Chemistry Innovations
Solvent-Free and Microwave-Assisted Syntheses
Flow Reactor Optimization
Nuclear Magnetic Resonance Profiling
$$^{1}\text{H}$$, $$^{13}\text{C}$$, and $$^{19}\text{F}$$ Nuclear Magnetic Resonance Signatures
Vibrational Spectroscopy
Infrared and Raman Spectral Assignments
Computational Chemistry Insights
Density Functional Theory Calculations
Conformational Dynamics via Molecular Dynamics Simulations
XLogP3
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